2-tert-Butyl-1,1,3,3-tetramethylguanidine

organic base pKa acetonitrile

Traditional strong bases often trigger unwanted nucleophilic side-reactions and phase-transfer limitations in homogeneous catalysis. 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) overcomes these problems as a sterically hindered, non-nucleophilic strong base (pKa 24.31 in MeCN). Key performance data: • SuFEx reactions: effective at 1-20 mol% loading vs. 10-30 mol% for DBU, lowering catalyst cost and simplifying purification. • CO₂ capture: exergonic binding (-9 kJ mol⁻¹) enables energy-efficient switchable ionic liquids, unlike endergonic TMG (+2 kJ mol⁻¹). • Glycerol carbonate production: 94% conversion, 87% selectivity at 1 mol% loading in 2 min residence time under solvent-free continuous flow.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 29166-72-1
Cat. No. B031305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-1,1,3,3-tetramethylguanidine
CAS29166-72-1
SynonymsBarton base;  N-tert-Butyl-N’,N’,N’’,N’’-tetramethylguanidine;  Tetramethyl-2-tert-butylguanidine
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C(N(C)C)N(C)C
InChIInChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3
InChIKeyYQHJFPFNGVDEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTMG – Physicochemical Profile


2-tert-Butyl-1,1,3,3-tetramethylguanidine (CAS 29166‑72‑1, abbreviated BTMG or ‘Barton’s base’) is a penta‑alkyl guanidine that functions as a strong, sterically hindered, non‑nucleophilic organic base [1]. Its molecular formula is C₉H₂₁N₃ and its molecular weight is 171.28 g·mol⁻¹. The compound is a colourless liquid with a boiling point of 88–89 °C (43 mmHg) and a flash point of 65 °C [2]. The five alkyl substituents – four methyl groups and one tert‑butyl group – provide sufficient steric shielding to suppress nucleophilic side‑reactions while maintaining high Brønsted basicity [1].

BTMG Non-Interchangeability with Other Bases


In‑class guanidine bases such as 1,1,3,3‑tetramethylguanidine (TMG) and the widely used bicyclic amidine DBU (1,8‑diazabicyclo[5.4.0]undec‑7‑ene) share the general property of being strong organic bases, yet they differ critically in their thermodynamic driving forces for CO₂ capture, catalytic efficiency in specific transformations, and the minimum catalyst loading required to achieve practical rates. BTMG’s unique combination of a higher pKa in acetonitrile than TMG and its distinct steric environment enables catalytic performance that cannot be matched by TMG or DBU when processes demand a balance of high basicity, low nucleophilicity, and minimal catalyst inventory . The following sections provide the quantitative evidence that underlies these selection‑critical differences.

BTMG – Head-to-Head & Cross-Study Evidence


Higher Brønsted Basicity than TMG

The pKa of BTMG in acetonitrile is 24.31, which is approximately one unit higher than that of 1,1,3,3‑tetramethylguanidine (TMG, pKa 23.3 in the same solvent) . This difference corresponds to a roughly 10‑fold higher thermodynamic proton affinity for BTMG under identical conditions.

organic base pKa acetonitrile basicity

Lower Catalyst Loading than DBU in SuFEx Click Chemistry

In an accelerated SuFEx click‑chemistry protocol, the required catalyst loading for BTMG is generally 1.0–20 mol%, substantially lower than the 10–30 mol% required for the dominant SuFEx catalyst DBU [1]. This difference arises from a synergistic effect between BTMG and hexamethyldisilazane (HMDS) that drives the in situ formation of reactive TMS‑ether intermediates [1].

SuFEx click chemistry organocatalysis catalyst loading BTMG vs DBU

More Favorable CO₂ Binding than TMG

The free energy of CO₂ binding in organic base‑alcohol mixtures is approximately –9 kJ mol⁻¹ for BTMG (and DBU), whereas it is +2 kJ mol⁻¹ for 1,1,3,3‑tetramethylguanidine (TMG) [1]. This 11 kJ mol⁻¹ difference shifts the equilibrium from endergonic (TMG) to exergonic (BTMG), enabling spontaneous CO₂ capture under mild conditions.

CO2 capture organic base free energy of binding switchable solvents

Superior Performance in Glycerol Carbonate Synthesis vs. DBU

In a solvent‑free continuous‑flow transesterification of dimethyl carbonate with glycerol, BTMG was identified as the most efficient catalyst among a panel of homogeneous organic superbases that included DBU, proton sponge, Verkade’s base, guanidines, and phosphazenes [1]. Under optimised conditions, BTMG delivered 87% selectivity to glycerol carbonate and 94% glycerol conversion at a residence time of only 2 minutes and a catalyst loading of 1 mol%. DBU, which was used as the model catalyst for initial parameter optimisation, yielded lower efficiency under comparable conditions.

glycerol carbonate organocatalysis continuous flow green chemistry

BTMG – High-Value Applications


SuFEx Click Chemistry for Drug Discovery

BTMG enables sub‑stoichiometric catalyst usage (1–20 mol%) in SuFEx reactions, reducing both cost and purification effort relative to DBU‑based protocols, which require 10–30 mol% [1]. This is particularly valuable in medicinal chemistry platforms where rapid library synthesis and easy purification (simple evaporation of volatile BTMG) are paramount.

Reversible CO₂-Capture Solvents

The exergonic CO₂‑binding free energy of BTMG (–9 kJ mol⁻¹) versus the endergonic binding of TMG (+2 kJ mol⁻¹) makes BTMG the base of choice for formulating switchable ionic liquids that capture CO₂ under low pressure and release it upon mild heating, enabling energy‑efficient post‑combustion carbon capture [1].

Continuous-Flow Synthesis of Bio-Based Glycerol Carbonate

In solvent‑free continuous‑flow production of glycerol carbonate – a key intermediate for bio‑sourced polymers and solvents – BTMG delivers 94% conversion and 87% selectivity at 1 mol% loading within a 2‑minute residence time, outperforming DBU and other superbases in both productivity and selectivity [1].

Mono-phasic Suzuki–Miyaura Cross-Coupling

BTMG’s solubility in organic media eliminates phase‑transfer limitations that plague inorganic bases in Suzuki‑Miyaura reactions, enabling true homogeneous kinetic analysis while simultaneously forming the active boronate species that is essential for efficient transmetalation [2].

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